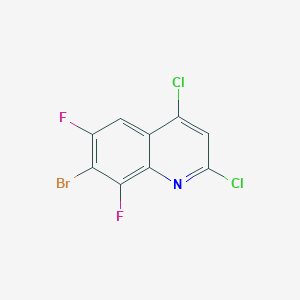

7-Bromo-2,4-dichloro-6,8-difluoroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Bromo-2,4-dichloro-6,8-difluoroquinoline: is a quinoline derivative characterized by the presence of bromine, chlorine, and fluorine atoms at specific positions on the quinoline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4-dichloro-6,8-difluoroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of quinoline derivatives, followed by selective bromination and fluorination under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of reagents, temperature control, and purification techniques are critical factors in optimizing the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Bromo-2,4-dichloro-6,8-difluoroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds similar to 7-bromo-2,4-dichloro-6,8-difluoroquinoline exhibit anticancer properties. For instance, quinoline derivatives have been studied for their efficacy against various cancer types, including:

- Renal Carcinoma

- Cervical Adenocarcinoma

- Melanoma

In particular, quinoline-based compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells through various mechanisms, including the inhibition of key metabolic pathways and signaling cascades associated with cancer progression .

Inhibition of Enzymatic Activity

This compound acts as an inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways by targeting nicotinamide phosphoribosyltransferase (NAMPT). This inhibition can lead to:

- Induction of cell death in activated T-cells.

- Amelioration of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Quinoline derivatives are known to exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. This application is particularly relevant in the development of new antibiotics to combat resistant strains .

Case Studies

Mécanisme D'action

The mechanism of action of 7-Bromo-2,4-dichloro-6,8-difluoroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparaison Avec Des Composés Similaires

- 7-Bromo-2,4-dichloro-6,8-difluoroquinoline-3-carbonitrile

- 7-Bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one

Uniqueness: Compared to similar compounds, this compound stands out due to its specific halogenation pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in the synthesis of specialized materials and in the development of novel pharmaceuticals.

Activité Biologique

7-Bromo-2,4-dichloro-6,8-difluoroquinoline is a synthetic compound belonging to the quinoline class, which has gained attention for its potential biological activities. This compound exhibits a range of pharmacological properties, particularly in antimicrobial and antitumor applications. The unique combination of halogen substituents on the quinoline ring enhances its biological activity and therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is C8H2BrCl2F2N2. Its structure features multiple halogen atoms that contribute to its reactivity and biological interactions. The presence of bromine and fluorine atoms is particularly noteworthy as these elements can influence the compound's lipophilicity and binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 290.92 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP (Partition Coefficient) | High (indicating lipophilicity) |

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, possess significant antimicrobial properties. These compounds primarily exert their effects through the inhibition of bacterial topoisomerases, enzymes critical for DNA replication and transcription.

- Mechanism of Action : The compound inhibits type II topoisomerases in bacteria (e.g., DNA gyrase), leading to DNA strand breaks and ultimately bacterial cell death. This mechanism is similar to that of other fluoroquinolones, which have been extensively studied for their broad-spectrum antibacterial activity .

Antitumor Activity

The potential antitumor effects of this compound have also been explored. Studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including:

- DNA Damage Response : By targeting topoisomerases, the compound can cause DNA damage that triggers apoptotic pathways in cancer cells .

- Inhibition of Cell Proliferation : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Case Studies

- Antimicrobial Efficacy : A study evaluating the efficacy of various quinolines against Gram-positive and Gram-negative bacteria found that this compound exhibited potent activity against resistant strains of Escherichia coli and Staphylococcus aureus.

- Antitumor Activity : In a preclinical model using human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values indicated strong cytotoxic effects at low concentrations.

Table 2: Biological Activity Summary

| Activity Type | Pathway/Target | Effectiveness |

|---|---|---|

| Antimicrobial | DNA gyrase | High |

| Antitumor | Topoisomerase inhibition | Significant reduction in cell viability |

Propriétés

IUPAC Name |

7-bromo-2,4-dichloro-6,8-difluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2BrCl2F2N/c10-7-5(13)1-3-4(11)2-6(12)15-9(3)8(7)14/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAQQNCJPXTNJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=NC2=C(C(=C1F)Br)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2BrCl2F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.